molecular formula C5H10FNO B14774239 6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol

6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol

Cat. No.: B14774239
M. Wt: 127.19 g/mol
InChI Key: ZFMIDKDGIBERNO-JVKIUYSHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol is a fluorinated piperidine derivative. Fluorinated compounds are known for their unique chemical properties, such as increased stability and reactivity, which make them valuable in various scientific and industrial applications. The presence of a fluorine atom in the piperidine ring enhances the compound’s lipophilicity and bioavailability, making it a potential candidate for pharmaceutical and agrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol typically involves the fluorination of a piperidine precursor. One common method is the reaction of piperidine with a fluorinating agent such as cobalt trifluoride (CoF3) at elevated temperatures (around 150°C). This reaction yields a mixture of fluorinated products, including the desired compound .

Industrial Production Methods

Industrial production of fluorinated piperidines often involves large-scale fluorination processes using efficient fluorinating agents and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sulfonyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Alkylated or sulfonylated derivatives

Scientific Research Applications

6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological membranes, increasing its cellular uptake and bioavailability. The compound may act on various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
  • 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine

Uniqueness

6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol is unique due to its specific fluorination pattern and the presence of a hydroxyl group on the piperidine ring. This combination of features enhances its chemical stability, reactivity, and potential bioactivity compared to other fluorinated compounds .

Properties

Molecular Formula

C5H10FNO

Molecular Weight

127.19 g/mol

IUPAC Name

2,2,3,4,4,5,5,6-octadeuterio-6-fluoropiperidin-3-ol

InChI

InChI=1S/C5H10FNO/c6-5-2-1-4(8)3-7-5/h4-5,7-8H,1-3H2/i1D2,2D2,3D2,4D,5D

InChI Key

ZFMIDKDGIBERNO-JVKIUYSHSA-N

Isomeric SMILES

[2H]C1(C(C(NC(C1([2H])O)([2H])[2H])([2H])F)([2H])[2H])[2H]

Canonical SMILES

C1CC(NCC1O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.